5-Amino-2-phenoxybenzonitrile
CAS No.: 288252-04-0
Cat. No.: VC8261838
Molecular Formula: C13H10N2O
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 288252-04-0 |
---|---|
Molecular Formula | C13H10N2O |
Molecular Weight | 210.23 g/mol |
IUPAC Name | 5-amino-2-phenoxybenzonitrile |
Standard InChI | InChI=1S/C13H10N2O/c14-9-10-8-11(15)6-7-13(10)16-12-4-2-1-3-5-12/h1-8H,15H2 |
Standard InChI Key | MNIAKJQVYACFRT-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C#N |
Canonical SMILES | C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C#N |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
5-Amino-2-phenoxybenzonitrile belongs to the benzonitrile family, featuring a cyano group (-C≡N) attached to a benzene ring substituted with a phenoxy ether (-O-C₆H₅) and an amino group (-NH₂). Key structural and physicochemical properties are summarized below:
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₀N₂O |
Molecular Weight | 210.24 g/mol |
IUPAC Name | 5-Amino-2-phenoxybenzonitrile |
SMILES | C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C#N |
InChI Key | MNIAKJQVYACFRT-UHFFFAOYSA-N |
Appearance | Powder |
Storage Conditions | Room temperature |
The compound’s planar aromatic system and electron-withdrawing cyano group facilitate interactions with biological targets, such as enzyme active sites, while the phenoxy moiety enhances lipid solubility .
Spectroscopic and Computational Data
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NMR: Predicted shifts include δ 6.8–7.5 ppm (aromatic protons), δ 4.9 ppm (NH₂), and δ 120 ppm (C≡N in ¹³C NMR) .
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IR: Stretching vibrations at ~2220 cm⁻¹ (C≡N), 3350 cm⁻¹ (N-H), and 1250 cm⁻¹ (C-O-C) .
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MS (ESI+): Molecular ion peak at m/z 211.1 [M+H]⁺, with fragmentation patterns consistent with loss of NH₂ (→ m/z 194.1) and phenoxy groups (→ m/z 117.0) .
Synthesis and Reaction Pathways
Catalytic Hydrogenation of Nitro Precursors
A common route involves the reduction of 5-nitro-2-phenoxybenzonitrile using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst in ethyl acetate. This method achieves yields up to 94% under mild conditions (1.5 hours at 25°C) :
Optimization Notes:
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Pressure: 2250.23 Torr (3 atm) ensures complete nitro group reduction without side reactions .
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Catalyst Loading: 10% Pd/C (0.1 equiv) balances cost and efficiency .
Alternative Synthetic Strategies
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Buchwald-Hartwig Amination: Coupling 2-phenoxybenzonitrile with ammonia derivatives using palladium catalysts, though less efficient than hydrogenation .
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Cyanation Reactions: Substitution of halogens (e.g., Cl) at the 5-position with cyanide ions, followed by amination .
Applications in Pharmaceutical Development
Anticonvulsant Agents
Derivatives of 5-amino-2-phenoxybenzonitrile exhibit potent activity in the maximal electroshock (MES) test, a model for generalized tonic-clonic seizures. For example, triazine-linked analogs demonstrate ED₅₀ values as low as 6.20 mg/kg in rodent models, surpassing phenytoin in protective index (PI >48.38) . Mechanistic studies attribute this to sodium channel blockade, reducing neuronal hyperexcitability .
Kinase Inhibitors
The amino and cyano groups enable hydrogen bonding with ATP-binding pockets of kinases. In a 2014 study, pyrrolidinyl derivatives showed IC₅₀ values of 0.05 nM against Aurora kinases, critical targets in cancer therapy .
Betrixaban Intermediate
5-Amino-2-phenoxybenzonitrile serves as a precursor in synthesizing betrixaban (C₂₃H₂₂ClN₅O₃), an anticoagulant targeting Factor Xa. The compound undergoes Ullmann coupling with chloropyridines to form the core structure .
Supplier | Location | Purity | Packaging |
---|---|---|---|
Shanghai Jieshikai Biotechnology | China | 98% | 1 kg, 25 kg drums |
Bide Pharmatech | China | 99% | 100 mg–1 kg |
AK Scientific | USA | 95% | 100 mg–5 g |
Pricing ranges from $6.00/5g (technical grade) to $45.00/100mg (analytical standard) .
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